Tobramycin
Descripción general
Descripción
Tobramycin is an aminoglycoside antibiotic that is commonly used in the management and treatment of various systemic and ocular infections . It is active against aerobic gram-negative bacteria, including Pseudomonas aeruginosa . Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius .
Synthesis Analysis
Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius . A genetically engineered S. tenebrarius has been constructed for direct fermentative production of tobramycin by disruption of aprK and tobZ .
Molecular Structure Analysis
The molecular formula of Tobramycin is C18H37N5O9 . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-4-amino-2- [ (1 S ,2 S ,3 R ,4 S ,6 R )-4,6-diamino-3- [ (2 R ,3 R ,5 S ,6 R )-3-amino-6- (aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6- (hydroxymethyl)oxane-3,5-diol .
Chemical Reactions Analysis
Tobramycin resistance can evolve through mutations in fusA1, encoding elongation factor G, and ptsP, encoding the nitrogen-specific phosphotransferase system . These mutations are unexpected and underreported causes of resistance .
Physical And Chemical Properties Analysis
The molecular weight of Tobramycin is 467.5 g/mol . It is soluble in water .
Aplicaciones Científicas De Investigación
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Tobramycin for Pseudomonas aeruginosa Infections
- Summary of Application : Tobramycin is a powerful and effective aminoglycoside, approved for complicated infections and reinfections and indicated mainly against Gram-negative bacteria, such as Pseudomonas aeruginosa .
- Methods of Application : Tobramycin is administered to patients with Pseudomonas aeruginosa infections. The drug works by binding to the bacterial ribosome, inhibiting protein synthesis, and leading to bacterial cell death .
- Results or Outcomes : Tobramycin has been shown to be effective in treating Pseudomonas aeruginosa infections, even those resistant to other antibiotics .
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Tobramycin in Nanofibrous Scaffolds for Tissue Regeneration
- Summary of Application : Tobramycin has been encapsulated in nanofiber and nanofibrous scaffolds for tissue regeneration .
- Methods of Application : The application involves creating nanofibrous scaffolds with Tobramycin for localized administration. These scaffolds can also help prevent infections after implantation .
- Results or Outcomes : The use of Tobramycin in nanofibrous scaffolds has shown promise in tissue regeneration and infection prevention .
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Tobramycin for Escherichia coli Infections
- Summary of Application : Tobramycin is a powerful and effective aminoglycoside, approved for complicated infections and reinfections and indicated mainly against Gram-negative bacteria, such as Escherichia coli .
- Methods of Application : Tobramycin is administered to patients with Escherichia coli infections. The drug works by binding to the bacterial ribosome, inhibiting protein synthesis, and leading to bacterial cell death .
- Results or Outcomes : Tobramycin has been shown to be effective in treating Escherichia coli infections, even those resistant to other antibiotics .
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Tobramycin in Hydrogels for Drug Delivery
- Summary of Application : Tobramycin has been encapsulated in hydrogels for drug delivery .
- Methods of Application : The application involves creating hydrogels with Tobramycin for localized administration. These hydrogels can also help prevent infections after implantation .
- Results or Outcomes : The use of Tobramycin in hydrogels has shown promise in drug delivery and infection prevention .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFBUXFDBBNBW-PBSUHMDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
49842-07-1 (Sulfate) | |
Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |
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DSSTOX Substance ID |
DTXSID8023680 | |
Record name | Tobramycin | |
Source | EPA DSSTox | |
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Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tobramycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |
Record name | Tobramycin | |
Source | DrugBank | |
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Record name | Tobramycin | |
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Record name | Tobramycin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
Record name | Tobramycin | |
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Record name | Tobramycin | |
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Product Name |
Tobramycin | |
Color/Form |
White to off-white powder, Crystals | |
CAS RN |
32986-56-4 | |
Record name | Tobramycin | |
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Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
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Record name | Tobramycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00684 | |
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Record name | Tobramycin | |
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Record name | Tobramycin | |
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Record name | Tobramycin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |
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Record name | Tobramycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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